molecular formula C14H16N2O3S B2617936 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid CAS No. 2379948-71-5

3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid

Cat. No. B2617936
CAS RN: 2379948-71-5
M. Wt: 292.35
InChI Key: KMHSZQBESJVKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid, also known as MQPA, is a quinazoline-based inhibitor that has been extensively studied for its potential applications in various scientific research fields. MQPA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in the development of new drugs and therapies. In

Scientific Research Applications

3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been extensively studied for its potential applications in various scientific research fields, including cancer research, cardiovascular research, and neurodegenerative disease research. In cancer research, 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been found to exhibit potent anti-tumor activity, making it a promising candidate for use in the development of new cancer therapies. In cardiovascular research, 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been shown to exhibit anti-thrombotic and anti-inflammatory effects, which may be useful in the treatment of cardiovascular diseases. In neurodegenerative disease research, 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been found to exhibit neuroprotective properties, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid involves the inhibition of various enzymes and proteins that play important roles in various biological processes. For example, 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition may be useful in the treatment of various diseases, including cancer and cardiovascular diseases. 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has also been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of various signaling pathways. This inhibition may be useful in the treatment of various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-thrombotic and anti-inflammatory effects, and neuroprotective properties. In cancer research, 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In cardiovascular research, 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been found to inhibit platelet aggregation and reduce inflammation, which may be useful in the treatment of cardiovascular diseases. In neurodegenerative disease research, 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid in lab experiments is its potent activity against various enzymes and proteins, which makes it a useful tool for studying the role of these molecules in various biological processes. Another advantage is its potential applications in the development of new drugs and therapies for various diseases. However, one of the limitations of using 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid in lab experiments is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid. One direction is the development of new drugs and therapies based on the structure and activity of 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid. Another direction is the investigation of the potential applications of 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid and its effects on various biological processes.

Synthesis Methods

3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoyl chloride with ethyl acetoacetate, followed by the addition of thiosemicarbazide and subsequent cyclization to form the quinazoline ring. The resulting compound is then subjected to a series of reactions that ultimately lead to the formation of 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid.

properties

IUPAC Name

3-methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-8(2)11(13(18)19)16-12(17)9-6-4-5-7-10(9)15-14(16)20/h4-8,11H,3H2,1-2H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHSZQBESJVKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid

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